Dibenzo(A,H)pyrene
Overview
Description
Dibenzo(A,H)pyrene: Comprehensive Analysis
Dibenzo[a,h]pyrene (DB[a,h]P) is a polycyclic aromatic hydrocarbon (PAH) known for its high carcinogenic potency. It is metabolized in the liver to phenols and dihydrodiols, which can bind to cellular macromolecules . DB[a,h]P is also a potent carcinogen in rodent bioassays, suggesting a risk for humans upon environmental exposure .
Synthesis Analysis
The synthesis of DB[a,h]P involves complex chemical reactions. For instance, the fjord-region syn- and anti-DB[a,h]P-11,12-dihydrodiol 13,14-epoxides were synthesized to study their role as mutagenic and carcinogenic metabolites. The synthesis route includes a photochemical reaction starting from 9-phenanthrylacetic acid, followed by the generation of an oxiranyl side-chain and treatment with boron trifluoride to produce the key intermediate .
Molecular Structure Analysis
The molecular structure of DB[a,h]P metabolites has been studied using X-ray crystallography and other analytical techniques. For example, the structure of (+/-)-7 alpha, 8 beta-dihydroxy-7,8-dihydrobenzo[a]pyrene, an early metabolite of benzo[a]pyrene, was determined to have trans hydroxyl groups and a distorted half-chair pucker, indicating reactive points in the molecule .
Chemical Reactions Analysis
DB[a,h]P undergoes metabolic activation to form DNA-binding intermediates through the formation of diol-epoxides. These metabolites are highly reactive and can form DNA adducts, which are critical in the carcinogenic process. The metabolism of DB[a,h]P in human mammary carcinoma cell line MCF-7 has been shown to produce fjord-region 11,12-diol 13,14-epoxides, which bind extensively to DNA .
Physical and Chemical Properties Analysis
The physical and chemical properties of DB[a,h]P and its derivatives are influenced by their molecular structure. For instance, the flexibility of the backbone and peripheral substitution with dodecyl chains in graphitic nanoribbons with dibenzo[e,l]pyrene repeat units affect their solubility in organic solvents and their ability to undergo further reactions such as cyclodehydrogenation . The chimerical pyrene-based helicenes, which incorporate pyrene subunits, exhibit unique properties such as fluorescence and intramolecular excimer states .
Scientific Research Applications
Carcinogenic Properties and Risk Assessment
- Dibenzo[a,h]pyrene, a potent carcinogen, is of significant concern due to its presence in environmental samples. Research indicates its high potency compared to other polycyclic aromatic hydrocarbons (PAHs) in carcinogenicity studies, particularly in mouse skin and mammary glands (Cavalieri et al., 1977); (Higginbotham et al., 1993).
- Studies have shown that dibenzo[a,l]pyrene (DB[a,l]P), a related isomer of dibenzo[a,h]pyrene, is metabolically activated in human cells, suggesting a potential risk for humans due to environmental exposure (Ralston et al., 1994).
Metabolic Activation and DNA Adduction
- Research into the metabolic activation of dibenzo[a,h]pyrene and its isomers has shown the formation of various metabolites that bind to DNA, indicating a mechanism for its carcinogenicity. This includes studies on the formation of fjord-region 11,12-diol 13,14-epoxides in human mammary carcinoma MCF-7 cell cultures (Ralston et al., 1994).
- Investigations into the stable and depurinating DNA adducts formed by dibenzo[a,l]pyrene in rat liver microsomes further highlight its mutagenic potential (Li et al., 1995).
Environmental Monitoring and Analysis
- Techniques for detecting dibenzo[a,h]pyrene and its isomers in environmental samples, such as water, have been developed. A method using solid-liquid extraction and laser-excited time-resolved Shpol'skii spectrometry allows for direct determination of these compounds in water at parts-per-trillion levels, demonstrating an environmentally friendly and cost-effective approach (Yu & Campiglia, 2005).
Structural Analysis and Synthesis
- The molecular structure of dibenzo[a,h]pyrene has been analyzed through X-ray diffraction methods, revealing significant distortions in the molecule. This structural understanding aids in the study of its carcinogenic properties (Katz et al., 1998).
- Synthesis of fjord region diol epoxides, considered potential ultimate carcinogens of dibenzo[a,l]pyrene, has been achieved, providing crucial compounds for further research into the carcinogenic mechanisms of these PAHs (Krzemiński et al., 1994).
Safety And Hazards
Future Directions
While specific future directions for research on Dibenzo[a,h]pyrene are not mentioned in the search results, it is clear that further studies are needed to understand its toxicity, carcinogenicity, and the mechanisms underlying its effects. Additionally, given its presence in common environmental pollutants such as gasoline exhaust and tobacco smoke, research into methods for mitigating exposure and reducing its harmful effects is also crucial .
properties
IUPAC Name |
hexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-3-7-19-15(5-1)13-17-9-12-22-20-8-4-2-6-16(20)14-18-10-11-21(19)23(17)24(18)22/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUSYFJGDZFVND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC6=CC=CC=C56)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059752 | |
Record name | Dibenzo[a,h]pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibenzo(a,h)pyrene appears as yellow odorless crystals or flakes. Water insoluble., Golden yellow solid; [HSDB] White solid; Insoluble in water; [MSDSonline] | |
Record name | DIBENZO(A,H)PYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18204 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Dibenzo(a,h)pyrene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4733 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in sulfuric acid, Soluble in 1,4-dioxane | |
Record name | DIBENZO(A,H)PYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4028 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Dibenzo(A,H)pyrene | |
Color/Form |
Golden-yellow plates, recrystallized from xylene or trichlorobenzene, Orange plates | |
CAS RN |
189-64-0, 58615-36-4 | |
Record name | DIBENZO(A,H)PYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18204 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Dibenzo[a,h]pyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzo(a,h)pyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000189640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzopyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058615364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo[a,h]pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo[b,def]chrysene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.345 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBENZO(A,H)PYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR5R3V8BJK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIBENZO(A,H)PYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4028 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
318 °C | |
Record name | DIBENZO(A,H)PYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4028 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.